molecular formula C4H4BBrO3 B3212901 (4-Bromofuran-3-yl)boronic acid CAS No. 1106677-21-7

(4-Bromofuran-3-yl)boronic acid

Cat. No.: B3212901
CAS No.: 1106677-21-7
M. Wt: 190.79 g/mol
InChI Key: QSHUJOCJFXONOL-UHFFFAOYSA-N
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Description

(4-Bromofuran-3-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (4-Bromofuran-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, participating in electronically divergent processes .

Mode of Action

The compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role in the SM coupling reaction . The compound aids in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is generally environmentally benign , and its properties have been tailored for application under specific SM coupling conditions . The compound’s action, efficacy, and stability can be affected by changes in these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromofuran-3-yl)boronic acid typically involves the bromination of furan followed by borylation. One common method is the bromination of furan to produce 4-bromofuran, which is then subjected to a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (4-Bromofuran-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.

    (4-Chlorofuran-3-yl)boronic Acid: Similar structure but with a chlorine atom instead of bromine.

    (4-Methylfuran-3-yl)boronic Acid: Contains a methyl group instead of a bromine atom.

Uniqueness: (4-Bromofuran-3-yl)boronic acid is unique due to its specific reactivity and stability in Suzuki-Miyaura coupling reactions. The presence of the bromine atom enhances its reactivity compared to other halogenated furan derivatives .

Properties

IUPAC Name

(4-bromofuran-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO3/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHUJOCJFXONOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC=C1Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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